
6-(Cyclopropylamino)-9H-purine
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Description
6-(Cyclopropylamino)-9H-purine is a useful research compound. Its molecular formula is C8H9N5 and its molecular weight is 175.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Nucleoside Reverse Transcriptase Inhibition
The primary application of 6-(Cyclopropylamino)-9H-purine lies in its role as a nucleoside reverse transcriptase inhibitor (NRTI). This mechanism involves mimicking the natural substrates of reverse transcriptase enzymes, which are crucial for the replication of retroviruses such as human immunodeficiency virus (HIV). By inhibiting the conversion of viral RNA into DNA, this compound plays a pivotal role in controlling HIV replication within host cells.
Case Studies in Antiviral Development
- Study on HIV Inhibition : Research has demonstrated that this compound effectively inhibits HIV replication in vitro. The compound's ability to interfere with the reverse transcription process makes it a candidate for further development into therapeutic agents against HIV.
- Potential for Broader Antiviral Applications : Beyond HIV, there is ongoing research into its efficacy against other viruses that utilize reverse transcriptase, suggesting that this compound could have broader antiviral applications.
Synthesis Techniques
The synthesis of this compound typically involves reactions between 2-amino-6-chloropurine and cyclopropylamine. A notable method includes adding acids like hydrochloric acid or methanesulfonic acid to facilitate the reaction and purify the product through crystallization .
Yield Efficiency
- The synthesis process has been optimized to achieve high yields, with reports indicating up to 73% yield in certain conditions when synthesizing derivatives of this compound .
Comparative Synthesis Studies
A comparison of synthesis methods for similar compounds shows that while many purines can be synthesized through various pathways, the specific conditions for this compound yield higher purity and efficiency compared to others .
Biological Interactions
Studies have shown that this compound interacts with various biological molecules, influencing cellular processes by interfering with signaling pathways and gene expression. This interaction is crucial for understanding its potential therapeutic effects beyond antiviral applications.
Impact on Cellular Mechanisms
- The compound may influence pathways related to inflammation and immune response, which could be beneficial in developing treatments for diseases characterized by excessive inflammatory responses.
Comparison Table of Purine Derivatives
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
This compound | Cyclopropylamino group at N6 position | NRTI; inhibits HIV replication |
2-Amino-6-chloropurine | Chlorine substitution at C6 | Precursor for various nucleoside analogs |
Abacavir | Hydroxymethyl substitution at C4 | NRTI; used in HIV treatment |
This table highlights how structural variations impact biological activities and therapeutic applications within the purine family.
Properties
Molecular Formula |
C8H9N5 |
---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
N-cyclopropyl-7H-purin-6-amine |
InChI |
InChI=1S/C8H9N5/c1-2-5(1)13-8-6-7(10-3-9-6)11-4-12-8/h3-5H,1-2H2,(H2,9,10,11,12,13) |
InChI Key |
ZVXQITNIMKKBBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.